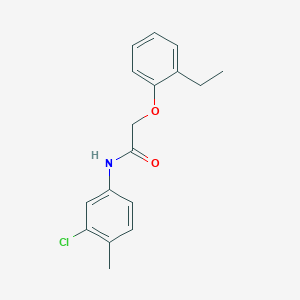![molecular formula C20H16N2OS B5552829 N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)
N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline is a useful research compound. Its molecular formula is C20H16N2OS and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.09833431 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemotherapy Applications
A study by Wainwright et al. (1999) explored phenothiazines, including derivatives similar to N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline, for potential use in photochemotherapy. The research involved the synthesis and characterization of phenothiazines through oxidative amination, revealing their properties and efficiency in singlet oxygen generation, which is a critical aspect of photochemotherapy. These derivatives exhibited greater lipophilicities than the standard photosensitizer methylene blue, suggesting their potential in more targeted photochemotherapy applications Wainwright, M., Grice, N. J., & Pye, L. E. C. (1999).
Electrochemical Synthesis
Yan-Chen Wu et al. (2019) reported on a metal- and oxidizing-reagent-free anodic para-selective amination of anilines with phenothiazines, producing functionalized 10-aryl-10H-phenothiazines. This electrochemical method offers a sustainable and efficient approach to synthesizing compounds like this compound, expanding the toolkit for developing novel phenothiazine derivatives with broad applicability in scientific research Wu, Y.-C., Jiang, S.-S., Song, R.-J., & Li, J.-H. (2019).
Biological Activities
Mitchell (2006) provided a comprehensive review on phenothiazine, the core molecule of this compound, highlighting its insecticidal, antifungal, antibacterial, and anthelmintic properties. This review emphasizes the diverse biological activities associated with phenothiazine and its derivatives, suggesting potential research applications in developing new antimicrobial agents Mitchell, S. (2006).
Antimicrobial and Antifungal Activities
Habib et al. (2012) conducted research on novel quinazolinone derivatives involving reactions with primary aromatic amines, including aniline, revealing significant antimicrobial activity. Although not directly mentioning this compound, this study underscores the potential of structurally related compounds in antimicrobial and antifungal research, suggesting avenues for further investigation into similar phenothiazine derivatives Habib, O. M., Hassan, H. M., & El‐Mekabaty, A. (2012).
Zukünftige Richtungen
The future directions for research on “N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the diverse biological activities exhibited by phenothiazine derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Eigenschaften
IUPAC Name |
2-anilino-1-phenothiazin-10-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(14-21-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIRUCBNZRNSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B5552754.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)
![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B5552794.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B5552810.png)
![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)
![5-(4-methylphenyl)-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
![1-(4-fluorophenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}methanesulfonamide hydrochloride](/img/structure/B5552830.png)
![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)
